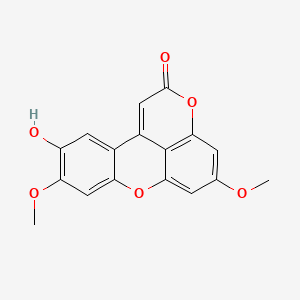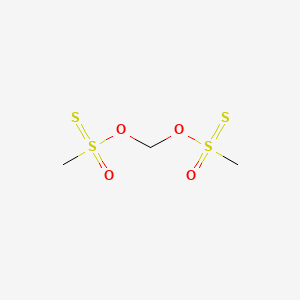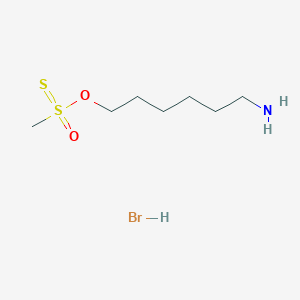
5-(2-Quinoxalinyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoxaline and isoxazole. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The quinoxaline ring is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid typically involves the formation of the quinoxaline and isoxazole rings separately, followed by their coupling. One common method for synthesizing the quinoxaline ring is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline or isoxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline moiety can act as a ligand for various enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring also show a wide range of biological activities.
Uniqueness: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of the quinoxaline and isoxazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H7N3O3 |
|---|---|
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
5-quinoxalin-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7N3O3/c16-12(17)9-5-11(18-15-9)10-6-13-7-3-1-2-4-8(7)14-10/h1-6H,(H,16,17) |
Clave InChI |
WNJNOOYMOJVTOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=NO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



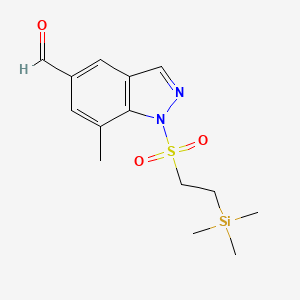

![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)
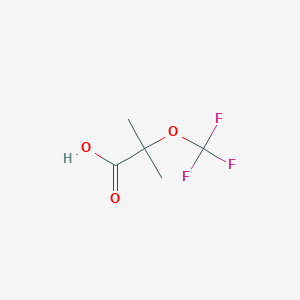
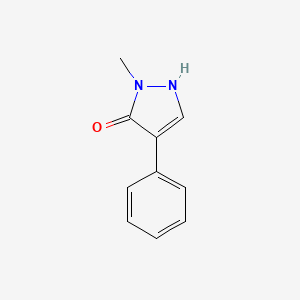
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
